2-(6-Methylquinolin-3-yl)acetamide
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Overview
Description
2-(6-Methylquinolin-3-yl)acetamide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylquinolin-3-yl)acetamide typically involves the reaction of 6-methylquinoline with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide group .
Industrial Production Methods
Industrial production methods for quinoline derivatives, including this compound, often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylquinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(6-Methylquinolin-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Methylquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds may interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(6-Methylquinolin-3-yl)acetamide include other quinoline derivatives such as:
- 2-Chloroquinoline-3-carbaldehyde
- 6-Methylquinoline-2-carboxylic acid
- 4-Hydroxyquinoline
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(6-methylquinolin-3-yl)acetamide |
InChI |
InChI=1S/C12H12N2O/c1-8-2-3-11-10(4-8)5-9(7-14-11)6-12(13)15/h2-5,7H,6H2,1H3,(H2,13,15) |
InChI Key |
MEUUSPHKEXDCHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)CC(=O)N |
Origin of Product |
United States |
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